molecular formula C20H18ClFN2O2 B2583492 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide CAS No. 866150-64-3

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

Cat. No.: B2583492
CAS No.: 866150-64-3
M. Wt: 372.82
InChI Key: SQDBLMPSULARMA-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The isoxazole ring is substituted with various groups, including a 2-chloro-6-fluorophenyl group, a methyl group, and a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the attachment of the various substituents. One possible method could involve a cyclization reaction to form the isoxazole ring, followed by nucleophilic substitution reactions to attach the phenyl and isopropyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring would likely cause the molecule to have a planar structure in this portion of the molecule. The electronegative oxygen and nitrogen atoms in the isoxazole ring could also participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole ring is a site of high electron density and could be involved in electrophilic substitution reactions. The chloro and fluoro substituents on the phenyl ring are deactivating groups, making the ring less reactive towards electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the isoxazole ring and the various substituents would likely make the compound relatively nonpolar, suggesting that it would be soluble in nonpolar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present, which in turn would be influenced by the compound’s molecular structure .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. Isoxazole rings are found in various drugs and can have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

The future research directions for this compound could be numerous, depending on its intended application. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDBLMPSULARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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